3-Cyano-3-(2-thienyl)acrylic acid potassium salt
Overview
Description
3-Cyano-3-(2-thienyl)acrylic acid potassium salt is an organic compound with the molecular formula C8H6KNO2S It is a potassium salt derivative of 3-cyano-3-(2-thienyl)acrylic acid, which features a cyano group and a thienyl group attached to an acrylic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-(2-thienyl)acrylic acid potassium salt typically involves the reaction of 3-cyano-3-(2-thienyl)acrylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water or an aqueous solution
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable processes. These can include continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3-(2-thienyl)acrylic acid potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
3-Cyano-3-(2-thienyl)acrylic acid potassium salt has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-Cyano-3-(2-thienyl)acrylic acid potassium salt involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thienyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-3-(2-furyl)acrylic acid potassium salt
- 3-Cyano-3-(2-pyridyl)acrylic acid potassium salt
- 3-Cyano-3-(2-phenyl)acrylic acid potassium salt
Uniqueness
3-Cyano-3-(2-thienyl)acrylic acid potassium salt is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with sulfur-containing aromatic systems are desired.
Properties
IUPAC Name |
potassium;3-cyano-3-thiophen-2-ylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQSCGRDQRRBAX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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